2-(Benzyloxy)-5-fluorooxane
Description
Contextualization within Fluorinated Heterocycle Chemistry
Fluorinated heterocycles are a cornerstone of modern drug discovery and materials science. The introduction of fluorine into a heterocyclic ring system can profoundly alter a molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. google.commdpi.com The oxane ring, a six-membered saturated heterocycle containing an oxygen atom, is a common structural feature in many natural products and synthetic compounds. ontosight.ai The strategic placement of a fluorine atom at the 5-position of an oxane ring, as in the theoretical structure of 2-(Benzyloxy)-5-fluorooxane, would be expected to influence the ring's conformation and electronic properties. However, specific studies on this arrangement are not available.
Significance as a Chiral Building Block in Advanced Organic Synthesis
The structure of this compound implies the presence of at least two stereocenters, at the C2 and C5 positions of the oxane ring. This inherent chirality would make it a potentially valuable building block in asymmetric synthesis, where the goal is to create complex molecules with a specific three-dimensional arrangement. researchgate.netyork.ac.uk Chiral synthons derived from readily available starting materials, often referred to as the "chiral pool," are instrumental in constructing enantiomerically pure pharmaceuticals. researchgate.netyoutube.com A well-defined stereoisomer of this compound could, in principle, serve as a scaffold for the synthesis of more complex bioactive molecules. The benzyloxy group at the anomeric C2 position could act as both a protecting group and a stereodirecting element in synthetic transformations.
Overview of Structural Complexity and Stereochemical Considerations
Due to the absence of specific research data, it is not possible to provide detailed research findings or data tables for this compound. The synthesis, characterization (e.g., NMR, mass spectrometry), and evaluation of its properties are necessary first steps for any future research in this area.
Structure
2D Structure
3D Structure
Properties
CAS No. |
645413-08-7 |
|---|---|
Molecular Formula |
C12H15FO2 |
Molecular Weight |
210.24 g/mol |
IUPAC Name |
5-fluoro-2-phenylmethoxyoxane |
InChI |
InChI=1S/C12H15FO2/c13-11-6-7-12(15-9-11)14-8-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2 |
InChI Key |
KRJWFJCZDZRCGN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OCC1F)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Benzyloxy 5 Fluorooxane and Its Stereoisomers
De Novo Synthesis Strategies and Mechanistic Insights
De novo approaches to 2-(benzyloxy)-5-fluorooxane involve the construction of the oxane ring with the desired substituents incorporated from the outset. These strategies offer the advantage of installing stereocenters with a high degree of control.
Stereoselective and Enantioselective Approaches for Oxane Ring Construction
The stereocontrolled synthesis of the tetrahydropyran (B127337) (oxane) core is a cornerstone of many natural product syntheses. organic-chemistry.org Intramolecular cyclization reactions are among the most powerful methods for constructing the oxane ring with defined stereochemistry.
One such strategy is the intramolecular allylation of a (Z)-allylsilane onto an aldehyde, which can be activated by a Brønsted acid. This approach has been shown to produce 2,4,5-trisubstituted tetrahydropyrans with high stereoselectivity. organic-chemistry.orgnih.gov The level of 1,3-stereoinduction is often dependent on the polarity of the solvent, with apolar solvents favoring higher selectivity. nih.gov This methodology could be adapted for the synthesis of a 5-fluorooxane precursor by utilizing an appropriately substituted homoallylic alcohol and a fluorinated aldehyde.
Another powerful tool for oxane ring synthesis is the Prins cyclization, which involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde. While traditional Prins reactions can sometimes suffer from low diastereoselectivity, the use of specific reagents can improve this outcome. For instance, the use of DMPU/HF as a nucleophilic fluorination reagent in a fluoro-Prins reaction has been shown to produce 4-fluorotetrahydropyrans with good yields and diastereoselectivity. nih.govnih.govresearchgate.net This suggests a potential pathway to a 5-fluorooxane system by careful selection of the starting homoallylic alcohol.
| Cyclization Strategy | Key Features | Potential Application for 5-Fluorooxane Synthesis |
| Intramolecular Allylation | High stereoselectivity, particularly with (Z)-allylsilanes. Solvent-dependent 1,3-stereoinduction. organic-chemistry.orgnih.gov | Cyclization of a fluorinated aldehyde with a tethered allylsilane. |
| Fluoro-Prins Cyclization | Utilizes a fluorinating agent that also acts as a catalyst for cyclization. Can achieve good diastereoselectivity. nih.govnih.gov | Reaction of a homoallylic alcohol with an aldehyde in the presence of a nucleophilic fluorine source. |
Regioselective Installation of Fluorine and Benzyloxy Substituents
The regioselective introduction of the fluorine and benzyloxy groups is critical. In a de novo synthesis, these groups are often incorporated into the acyclic precursor before ring formation.
The benzyloxy group at the 2-position, being an acetal, can be installed by reacting a suitable diol precursor with benzyl (B1604629) alcohol under acidic catalysis. For example, the synthesis of 2-(benzyloxy)-tetrahydro-5,5-dimethylfuran has been achieved by treating the corresponding lactol with benzyl alcohol and a catalytic amount of p-toluenesulfonic acid. nih.govresearchgate.net A similar strategy could be envisioned for the corresponding oxane precursor.
Introducing fluorine at the 5-position of the oxane ring can be approached by starting with a fluorinated building block. For instance, a fluorinated aldehyde or a fluorinated homoallylic alcohol could be used in the cyclization strategies mentioned above. Alternatively, fluorination can be achieved on a pre-formed ring system, which will be discussed in the late-stage fluorination section. A common strategy for introducing fluorine at the C5 position of pyranose rings, which are structurally analogous to oxanes, involves a two-step process: radical bromination at C5 followed by nucleophilic substitution with a fluoride (B91410) source. researchgate.net
Challenges and Innovations in Protecting Group Chemistry for Complex Fluorinated Systems
The synthesis of a molecule with multiple functional groups like this compound necessitates a sophisticated protecting group strategy. The presence of fluorine can influence the reactivity of neighboring functional groups, adding a layer of complexity.
In carbohydrate chemistry, which provides a rich precedent for the synthesis of highly functionalized oxanes, a wide array of protecting groups have been developed. Benzyl ethers are commonly used as "permanent" protecting groups due to their stability to a wide range of reaction conditions and their facile removal by catalytic hydrogenation. creative-peptides.com For the temporary protection of hydroxyl groups, silyl (B83357) ethers (e.g., TBDMS, TIPS) are frequently employed and can be removed with fluoride reagents. uchicago.edu
A key consideration is the orthogonality of the protecting groups, meaning that each group can be removed under specific conditions without affecting the others. This allows for the sequential unmasking and reaction of different functional groups within the molecule. For example, a silyl ether could be removed with a fluoride source without cleaving a benzyl ether, and vice versa.
Late-Stage Fluorination Techniques for Oxane Derivatives
Late-stage fluorination involves the introduction of a fluorine atom into a pre-existing molecular scaffold. rsc.org This approach is particularly valuable for the synthesis of analogues for structure-activity relationship studies.
Nucleophilic Fluorination Reagents and Their Application to Oxane Scaffolds
Nucleophilic fluorination typically involves the displacement of a leaving group, such as a hydroxyl group (after activation) or a sulfonate ester, with a fluoride ion. A variety of reagents have been developed for this purpose, each with its own reactivity profile and functional group tolerance.
Diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) , are widely used for the deoxyfluorination of alcohols. sci-hub.seresearchgate.netcommonorganicchemistry.com These reagents can convert a hydroxyl group on an oxane ring directly to a fluorine atom, generally with inversion of stereochemistry. However, DAST can sometimes lead to rearrangements, particularly in carbohydrate systems. nih.govbeilstein-journals.org
DMPU/HF (a complex of 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone and hydrogen fluoride) has emerged as a useful nucleophilic fluorination reagent for the synthesis of fluorinated tetrahydropyrans via a fluoro-Prins reaction, offering good yields and diastereoselectivity. nih.govnih.govresearchgate.net
Another common approach is the use of fluoride salts, such as potassium fluoride (KF) or cesium fluoride (CsF), often in combination with a phase-transfer catalyst, to displace a good leaving group like a tosylate or triflate.
| Nucleophilic Fluorinating Reagent | Typical Substrate | Key Features |
| DAST | Alcohols | Deoxyfluorination with inversion of configuration. Can promote rearrangements. sci-hub.seresearchgate.net |
| Deoxo-Fluor | Alcohols | More thermally stable alternative to DAST. commonorganicchemistry.com |
| DMPU/HF | Alcohols, Aldehydes | Used in fluoro-Prins cyclizations to form fluorinated tetrahydropyrans. nih.govnih.gov |
| Metal Fluorides (e.g., KF, CsF) | Sulfonate esters (e.g., tosylates, triflates) | SN2 displacement of a leaving group. |
Electrophilic Fluorination Methodologies and Stereocontrol
Electrophilic fluorination involves the reaction of an electron-rich center, such as an enol ether or an enolate, with an electrophilic source of fluorine ("F+"). wikipedia.org This methodology has become increasingly popular due to the development of stable and easy-to-handle N-F reagents.
Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) and N-fluorobenzenesulfonimide (NFSI) are two of the most commonly used electrophilic fluorinating reagents. wikipedia.orgjuniperpublishers.com They are crystalline solids that are much safer to handle than elemental fluorine.
For the synthesis of this compound, an electrophilic fluorination approach could involve the formation of an enol ether from a corresponding ketone precursor. The stereochemical outcome of the fluorination would then be influenced by the facial selectivity of the approach of the fluorinating reagent to the double bond of the enol ether. This can often be controlled by the steric environment of the substrate. For example, the electrophilic fluorination of glycals (unsaturated carbohydrates) with Selectfluor® has been shown to proceed with high stereoselectivity. nih.gov
The regioselectivity of electrophilic fluorination is also a key consideration. In the case of an oxane derivative, the formation of a specific enol ether would be necessary to direct the fluorine to the C5 position. nih.govnih.govbohrium.com
| Electrophilic Fluorinating Reagent | Typical Substrate | Key Features |
| Selectfluor® | Enol ethers, enolates, silyl enol ethers | Highly reactive, versatile, and relatively safe to handle. nih.gov |
| NFSI | Enol ethers, enolates, silyl enol ethers | Milder than Selectfluor®, often used for more sensitive substrates. wikipedia.orgjuniperpublishers.com |
The choice between a nucleophilic or electrophilic late-stage fluorination strategy would depend on the availability of suitable precursors and the desired stereochemical outcome.
Radical-Mediated Fluorination Processes in Heterocyclic Systems
The introduction of a fluorine atom onto a heterocyclic ring, such as the oxane core of this compound, can be achieved through radical-mediated pathways. These methods are advantageous as they often proceed under mild conditions and can be applied at late stages of a synthesis. A key strategy involves the generation of a carbon-centered radical at the C-5 position of the oxane ring, which is subsequently trapped by a fluorine radical source.
One common approach is the use of an electrophilic fluorine source that can act as a fluorine atom transfer agent to an alkyl radical. Reagents such as N-fluorobenzenesulfonimide (NFSI) are effective for this purpose. ubc.ca The reaction can be initiated photochemically or with a radical initiator. For a substrate like 2-(benzyloxy)oxane, a radical could be generated at the C-5 position via hydrogen atom abstraction, followed by reaction with the fluorine source.
Another emerging method involves leveraging silver(II) fluoride (AgF₂), which can act as a mild source of the fluorine radical (F•). chemrxiv.org This allows for the direct fluorination of alkanes and heterocycles without the need for expensive catalysts. chemrxiv.org The reaction proceeds by generating a radical intermediate on the oxane ring, which is then captured by the fluorine radical.
The table below summarizes representative radical-mediated fluorination reagents and their potential application to oxane systems.
| Reagent/System | Radical Generation Method | Key Features |
| N-Fluorobenzenesulfonimide (NFSI) | Photochemical or thermal initiation | Transfers a fluorine atom to a pre-formed alkyl radical. ubc.ca |
| Selectfluor® | Photoredox catalysis | Can participate in radical processes, often involving single-electron oxidation to generate a radical cation. nih.gov |
| Silver(II) Fluoride (AgF₂) | Direct use in acetonitrile | Acts as a mild source of fluorine radical (F•) for C-H fluorination. chemrxiv.org |
These radical processes offer a complementary approach to traditional ionic fluorination methods, often providing different selectivity and functional group tolerance.
Convergent and Divergent Synthetic Pathways to Fluorinated Oxanes
The synthesis of this compound can be designed using either convergent or divergent strategies, each offering distinct advantages in terms of efficiency and molecular diversity.
A convergent synthesis would involve the preparation of two or more key fragments that are combined in the final stages to form the target molecule. For this compound, this could involve synthesizing a fluorinated C-5 building block and a separate fragment containing the benzyloxy group at the C-2 position, followed by their coupling to form the oxane ring. For instance, a Prins cyclization between a fluorinated homoallylic alcohol and benzaldehyde (B42025) could be a potential convergent route.
In contrast, a divergent synthesis begins with a common intermediate that is elaborated into multiple distinct products. nih.gov This approach is particularly powerful for creating a library of related compounds for structure-activity relationship studies. A divergent strategy for this compound could start from a pre-formed oxane ring, such as 2-(benzyloxy)oxan-5-ol. This common precursor could then be subjected to various fluorination conditions to yield the target compound, or other functional groups could be introduced at the C-5 position to generate a range of analogues. Photoredox catalysis is a powerful tool for such divergent strategies, as reaction conditions can be tuned to steer a common radical intermediate towards different product outcomes. nih.gov
| Synthetic Strategy | Description | Application to this compound |
| Convergent | Assembly of the final molecule from two or more complex fragments. | Coupling of a fluorinated C-5 synthon with a C-2 benzyloxy-containing fragment to form the oxane ring. |
| Divergent | Elaboration of a common intermediate into multiple target molecules. nih.gov | Starting with 2-(benzyloxy)oxan-5-ol and applying various fluorination protocols to yield the final product and other analogues. |
Catalytic Approaches in the Synthesis of this compound
Catalysis offers powerful tools for the efficient and selective synthesis of complex molecules like this compound. Both transition metal catalysis and organocatalysis/biocatalysis provide pathways to construct the fluorinated oxane core with high levels of control.
Transition Metal-Catalyzed Cyclizations and Cross-Couplings
Transition metals, particularly palladium and copper, are widely used to catalyze the formation of C–F bonds and heterocyclic rings. nih.gov A plausible route to this compound could involve an intramolecular cyclization of a fluorinated acyclic precursor. For example, a palladium-catalyzed intramolecular alkoxycarbonylation of a fluorinated olefinic alcohol could construct the oxane ring.
Alternatively, cross-coupling reactions can be employed to introduce the fluorine atom. researchgate.net If a precursor such as 2-(benzyloxy)-5-(tributylstannyl)oxane is prepared, a palladium-catalyzed cross-coupling with an electrophilic fluorine source like Selectfluor® could yield the desired product. Similarly, copper-catalyzed nucleophilic fluorination of an appropriate precursor is another viable strategy. rsc.org Recent advances have also focused on the challenging activation of C-H bonds for direct fluorination, which could potentially be applied to an oxane substrate. nih.gov
Organocatalytic and Biocatalytic Strategies for Asymmetric Induction
For the synthesis of specific stereoisomers of this compound, asymmetric catalysis is essential. Organocatalysis and biocatalysis offer mild and highly selective methods for achieving this.
Organocatalysis often employs small, chiral organic molecules to catalyze reactions enantioselectively. For instance, chiral cinchona alkaloid derivatives have been successfully used to catalyze the conjugate addition of fluoroketoesters to nitroolefins, creating fluorinated quaternary carbon centers with high enantioselectivity. nih.govrsc.org Similar principles could be applied to an intramolecular cyclization or a fluorination reaction on a prochiral oxane precursor. Chiral phosphoric acids or squaramides are other classes of organocatalysts known to promote asymmetric reactions that could be adapted for the synthesis of fluorinated tetrahydropyrans. rsc.orgacs.org
Biocatalysis utilizes enzymes to perform chemical transformations with exceptional selectivity and under environmentally benign conditions. The field of fluorine biocatalysis is rapidly expanding. researchgate.net Fluorinase enzymes, for example, can catalyze the formation of a C–F bond via an Sɴ2 mechanism from a fluoride ion, offering a green route to organofluorines. acsgcipr.org More recently, non-haem iron enzymes have been evolved to perform enantioselective C(sp³)–H fluorination via a radical rebound mechanism, a powerful tool for creating chiral fluorinated products from simple precursors. nih.gov Such an enzyme could potentially be engineered to act on a 2-(benzyloxy)oxane substrate to install the fluorine atom at C-5 with high stereocontrol.
| Catalytic Strategy | Catalyst Example | Potential Application |
| Organocatalysis | Cinchona Alkaloid Derivatives | Asymmetric fluorocyclization of an unsaturated precursor. nih.gov |
| Biocatalysis | Evolved Non-haem Iron Enzyme | Enantioselective C-H fluorination at the C-5 position of 2-(benzyloxy)oxane. nih.gov |
| Biocatalysis | Fluorinase | Nucleophilic fluorination of a precursor with an appropriate leaving group at C-5. acsgcipr.org |
Analysis of Atom Economy and Sustainability in Synthesis
The principles of green chemistry are increasingly important in modern synthetic planning. Evaluating the sustainability of a synthetic route involves assessing metrics such as atom economy and the environmental factor (E-factor). chembam.com
Atom Economy (AE) is a theoretical measure of the efficiency of a reaction, calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants. primescholars.com % AE = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
E-Factor , developed by Roger Sheldon, provides a more practical measure of waste by calculating the ratio of the mass of waste generated to the mass of the product obtained. chembam.comrsc.org E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)
Reactivity and Transformation Pathways of 2 Benzyloxy 5 Fluorooxane
Nucleophilic and Electrophilic Reactivity of the Fluorine Atom
The fluorine atom at C5, being the most electronegative element, will primarily exert a strong inductive electron-withdrawing effect. This effect is anticipated to decrease the electron density at the C5 carbon, making it a potential site for nucleophilic attack.
Substitution Reactions and the Influence of the Fluorine Substituent
Nucleophilic substitution of the fluorine atom in 2-(Benzyloxy)-5-fluorooxane is expected to be challenging due to the high strength of the carbon-fluorine bond. However, under forcing conditions with strong nucleophiles, a substitution reaction could theoretically occur. The stereochemical outcome of such a reaction would be of significant interest, potentially proceeding through an SN2 mechanism with inversion of configuration at C5.
The benzyloxy group at C2, being relatively bulky, might sterically hinder the approach of nucleophiles to the C5 position, thereby reducing the rate of substitution. The oxane ring's conformational flexibility could also play a role in modulating the accessibility of the C-F bond.
Table 1: Predicted Nucleophilic Substitution Reactions at C5
| Nucleophile | Proposed Product | Predicted Conditions |
|---|---|---|
| RO⁻ (alkoxide) | 2-(Benzyloxy)-5-alkoxyoxane | High temperature, strong base |
| R₂N⁻ (amide) | 5-(Dialkylamino)-2-(benzyloxy)oxane | Harsh conditions, polar aprotic solvent |
Effects on Adjacent Carbonyl or Ether Linkages
The strong electron-withdrawing effect of the fluorine atom is predicted to influence the stability and reactivity of the adjacent ether linkages within the oxane ring. The C5-O bond, in particular, might be weakened due to the inductive effect, potentially making it more susceptible to cleavage under certain conditions.
Furthermore, if a carbonyl group were present adjacent to the fluorine-bearing carbon, its electrophilicity would be significantly enhanced. This would make the carbonyl carbon more susceptible to nucleophilic attack.
Ring-Opening Reactions and Subsequent Transformations
The presence of the fluorine atom and the benzyloxy group is expected to influence the susceptibility of the oxane ring to cleavage.
Acid-Catalyzed Ring Opening and Rearrangement Processes
Under acidic conditions, protonation of the ring oxygen would generate an oxonium ion, making the ring more susceptible to nucleophilic attack and subsequent ring opening. The regioselectivity of the ring opening would be influenced by the electronic effects of both the benzyloxy and fluoro substituents. The electron-withdrawing fluorine atom would destabilize a developing positive charge at C5, suggesting that cleavage might be favored at the C2-O bond, leading to the formation of a stabilized carbocation at the anomeric position, resonance-stabilized by the adjacent oxygen and the benzyloxy group.
Base-Mediated Transformations and Elimination Reactions
Strong bases could potentially induce an elimination reaction, particularly if there is an abstractable proton on an adjacent carbon (C4 or C6, depending on numbering). The removal of a proton and the fluoride (B91410) ion would lead to the formation of a double bond within the ring, resulting in a dihydropyran derivative. The feasibility of this pathway would depend on the stereochemical arrangement of the proton and the fluorine atom (ideally anti-periplanar for an E2 mechanism).
Stereoselective Functionalization and Derivatization
Hypothetically, the stereoselective functionalization of this compound would be a key area of investigation. The existing stereocenters at C2 and C5 would direct the approach of reagents, leading to diastereoselective transformations. For instance, reactions at a position remote from the existing chiral centers, such as the introduction of a substituent at C3 or C4, would likely be influenced by the conformational preferences of the fluorinated oxane ring.
The benzyloxy group could also serve as a directing group in certain metal-catalyzed reactions, guiding the catalyst to a specific face of the molecule and thereby controlling the stereochemical outcome of the reaction.
Table 2: Potential Stereoselective Reactions
| Reaction Type | Reagent | Predicted Outcome |
|---|---|---|
| Epoxidation | m-CPBA | Diastereoselective formation of an epoxide |
| Hydroboration-oxidation | BH₃, then H₂O₂, NaOH | Diastereoselective introduction of a hydroxyl group |
The Enigmatic Reactivity of this compound: A Compound Yet to Be Synthesized
Intensive searches of chemical literature and databases have revealed that the compound "this compound" is not a known or characterized molecule. As such, a detailed, scientifically accurate article on its specific reactivity and transformation pathways, as requested, cannot be generated without resorting to speculation. The creation of content for a hypothetical compound would violate the fundamental principles of scientific accuracy and evidence-based reporting.
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For a comprehensive and accurate analysis of chemical reactivity to be possible, the compound must first be synthesized and its properties experimentally determined. This process would involve:
Synthesis and Isolation: The development of a synthetic route to produce this compound in a pure form.
Structural Characterization: Confirmation of its molecular structure using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography.
Reactivity Studies: Systematic investigation of its behavior under various reaction conditions to understand its stability, functional group tolerance, and propensity to undergo specific transformations.
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Stereochemical and Conformational Analysis of 2 Benzyloxy 5 Fluorooxane
Conformational Dynamics of the Oxane Ring System
The oxane ring, similar to cyclohexane (B81311), predominantly adopts chair and boat conformations. The chair conformation is generally the most stable due to the minimization of torsional and steric strain. study.comlibretexts.org In this conformation, all carbon-carbon bonds are staggered, and the substituents can occupy either axial or equatorial positions. The boat conformation is significantly less stable because of torsional strain from eclipsing bonds and steric hindrance between the "flagpole" hydrogen atoms. study.comlibretexts.orgkhanacademy.org
Table 1: Relative Energies of Cyclohexane Conformations
| Conformation | Relative Energy (kJ/mol) | Strain Factors |
|---|---|---|
| Chair | 0 | Minimal angle and torsional strain libretexts.org |
| Twist-Boat | 23 | Reduced flagpole interactions and eclipsing strain compared to boat libretexts.org |
| Boat | >23 | Significant flagpole steric strain and torsional strain from eclipsed bonds libretexts.orglibretexts.org |
Note: Values are approximate for unsubstituted cyclohexane and serve as a general reference.
The presence of fluorine and benzyloxy groups on the oxane ring significantly influences the equilibrium between the possible chair conformations.
The benzyloxy group at the anomeric C2 position is subject to the anomeric effect. This stereoelectronic phenomenon describes the tendency of an electronegative substituent at the anomeric carbon of a pyranose ring to favor an axial orientation, despite the steric hindrance this might cause. scripps.eduwikipedia.org The anomeric effect is often explained by a stabilizing hyperconjugative interaction between a lone pair on the ring's oxygen atom and the antibonding σ* orbital of the C-O bond of the substituent. wikipedia.org When the benzyloxy group is axial, this anti-periplanar alignment is optimal, leading to stabilization.
The fluorine atom at the C5 position introduces several competing stereoelectronic effects. Fluorine is highly electronegative, leading to a highly polarized C-F bond. nih.gov This polarization can result in significant dipole-dipole interactions within the molecule. nih.gov Furthermore, the C-F bond can participate in hyperconjugative interactions. The σ* antibonding orbital of the C-F bond is a good electron acceptor, and can interact with neighboring electron-donating orbitals, such as C-H or C-C sigma bonds. nih.govwikipedia.org These interactions are highly dependent on the dihedral angles between the participating bonds and can therefore influence conformational preferences. wikipedia.orgmdpi.com For instance, a gauche arrangement between a C-F bond and an adjacent C-C or C-H bond can be stabilizing due to hyperconjugation. wikipedia.org
The interplay between the anomeric effect of the benzyloxy group and the stereoelectronic effects of the fluorine atom will determine the preferred conformation of 2-(Benzyloxy)-5-fluorooxane. A detailed computational analysis would be required to quantify the energetic contributions of these effects and predict the exact conformational equilibrium.
Anomeric and Stereoelectronic Effects in Fluorinated Oxanes
The introduction of a fluorine atom into an oxane ring modifies the electronic environment and introduces specific stereoelectronic interactions that are critical to the molecule's structure and reactivity.
Hyperconjugation is a key stabilizing interaction involving the delocalization of electrons from a filled bonding or non-bonding orbital to an adjacent empty or partially filled antibonding orbital. In the context of this compound, several hyperconjugative interactions involving the fluorine atom are possible:
σC-H → σC-F and σC-C → σC-F interactions:** The antibonding orbital of the carbon-fluorine bond (σC-F) is low in energy due to the high electronegativity of fluorine, making it a good electron acceptor. nih.gov Electron density from adjacent C-H or C-C sigma bonds can be donated into this σC-F orbital, leading to a stabilizing interaction. nih.govst-andrews.ac.uk This type of hyperconjugation is maximized when the donor and acceptor orbitals are anti-periplanar. This effect can influence the torsional angles within the ring and favor conformations that allow for this optimal alignment. wikipedia.org
nO → σC-F interactions:* A lone pair (n) on the ring oxygen could potentially interact with the σ*C-F orbital. However, the geometric constraints of the six-membered ring make it less likely for a lone pair on the ring oxygen to achieve a perfect anti-periplanar alignment with the C5-F bond.
In this compound, the orientation of the C-F dipole relative to the C-O dipoles of the ring and the substituent will significantly impact the conformational energy. Conformations that minimize repulsive dipole-dipole interactions and maximize attractive ones will be favored. st-andrews.ac.uknih.gov For example, an anti-parallel arrangement of two dipoles is stabilizing, while a parallel arrangement is destabilizing. The solvent environment can also modulate the strength of these interactions; polar solvents can screen electrostatic interactions, potentially altering the conformational equilibrium. st-andrews.ac.uk
Table 2: Key Stereoelectronic Interactions in this compound
| Interaction | Description | Consequence |
|---|---|---|
| Anomeric Effect | nO(ring) → σ*C-O(benzyloxy) | Favors an axial orientation of the benzyloxy group. scripps.eduwikipedia.org |
| Hyperconjugation | σC-H/C-C → σ*C-F | Stabilizes specific rotamers and influences ring puckering. nih.govwikipedia.org |
Chiroptical Properties and Absolute Configuration Methodologies
The presence of stereocenters in this compound (at C2 and C5, and potentially others depending on the specific stereoisomer) means that the molecule is chiral and will exhibit optical activity. Chiroptical properties, such as optical rotation and circular dichroism, arise from the differential interaction of chiral molecules with left and right circularly polarized light. egyankosh.ac.innih.gov
Optical Rotatory Dispersion (ORD): This technique measures the change in optical rotation as a function of the wavelength of light. The resulting curve, known as an ORD spectrum, can show characteristic positive or negative peaks and troughs, collectively called the Cotton effect, in the vicinity of an absorption band of a chromophore. egyankosh.ac.in
Electronic Circular Dichroism (ECD): ECD measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. An ECD spectrum also displays Cotton effects, which are highly sensitive to the stereochemical environment of the chromophore. nih.govbeilstein-journals.org
For this compound, the phenyl group of the benzyloxy substituent acts as a chromophore. The sign and magnitude of the Cotton effects in the ORD and ECD spectra are directly related to the absolute configuration of the stereocenters and the preferred conformation of the molecule.
Determining the absolute configuration of a specific enantiomer of this compound would typically involve a combination of experimental chiroptical measurements and theoretical calculations. Quantum mechanical calculations, such as time-dependent density functional theory (TD-DFT), can be used to predict the ECD spectrum for a given absolute configuration and conformation. By comparing the calculated spectrum with the experimentally measured spectrum, the absolute configuration can be assigned with a high degree of confidence. This approach has become a powerful tool in stereochemical analysis.
Theoretical Prediction of Circular Dichroism and Optical Rotatory Dispersion Spectra
Information on the theoretical calculations of CD and ORD spectra for this compound, which would involve methods such as Time-Dependent Density Functional Theory (TD-DFT), is not available. Such studies would be necessary to predict the chiroptical properties of its stereoisomers.
Stereochemical Assignment through Chiral Derivatization and Spectroscopic Correlatesnih.gov
There are no published methods or experimental data describing the stereochemical assignment of this compound using chiral derivatization agents. Furthermore, no spectroscopic (e.g., NMR, VCD) data or correlation studies that would aid in the assignment of its absolute or relative configuration have been reported.
Computational and Theoretical Investigations of 2 Benzyloxy 5 Fluorooxane
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure. These methods, grounded in the principles of quantum mechanics, can predict molecular geometries, stabilities, and a host of other electronic properties with remarkable accuracy.
Density Functional Theory (DFT) Studies of Ground State Geometries
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of the size and complexity of 2-(benzyloxy)-5-fluorooxane. DFT calculations are employed to determine the molecule's ground state geometry—the lowest energy arrangement of its atoms.
For this compound, a key aspect of its geometry is the conformation of the oxane ring and the orientation of its substituents. The oxane ring typically adopts a chair conformation to minimize steric and torsional strain. The substituents, the benzyloxy group at the anomeric C2 position and the fluorine atom at the C5 position, can be oriented either axially or equatorially.
DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p), can be used to optimize the geometries of all possible chair conformers. epstem.net These calculations would likely predict that the most stable conformer is the one that minimizes steric hindrance and maximizes stabilizing electronic interactions, such as the anomeric effect. The anomeric effect describes the tendency of an electronegative substituent at the anomeric carbon of a cyclic ether to prefer an axial orientation, a phenomenon driven by stabilizing hyperconjugative interactions between the lone pairs of the ring oxygen and the antibonding orbital of the C-substituent bond. d-nb.infoscripps.edu
A systematic DFT study would involve optimizing the geometries of the four possible chair conformers:
ax,ax: Axial benzyloxy and axial fluorine
ax,eq: Axial benzyloxy and equatorial fluorine
eq,ax: Equatorial benzyloxy and axial fluorine
eq,eq: Equatorial benzyloxy and equatorial fluorine
The relative energies of these conformers would be calculated to determine the most stable ground state. It is anticipated that the interplay between the steric bulk of the benzyloxy group, which favors an equatorial position, and the anomeric effect, which may favor an axial benzyloxy group, alongside the stereoelectronic effects of the C5-fluorine, would dictate the final conformational preference.
Table 1: Predicted Relative Stabilities of this compound Conformers from DFT Calculations
| Conformer | Benzyloxy Position | Fluorine Position | Predicted Relative Energy (kcal/mol) |
|---|---|---|---|
| 1 | Equatorial | Axial | 0.00 (most stable) |
| 2 | Axial | Axial | 1.5 - 2.5 |
| 3 | Equatorial | Equatorial | 2.0 - 3.5 |
| 4 | Axial | Equatorial | 3.0 - 5.0 |
Note: These are hypothetical values based on general principles of conformational analysis of substituted tetrahydropyrans. Actual values would require specific DFT calculations.
Ab Initio Calculations for Thermochemical Properties and Reaction Energetics
While DFT is a powerful tool, ab initio methods, which are based on first principles without empirical parameterization, can offer even higher accuracy for certain properties, albeit at a greater computational expense. Methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory are often used for benchmark calculations. nih.gov
Ab initio calculations can be employed to determine key thermochemical properties of this compound, such as its enthalpy of formation, entropy, and Gibbs free energy. nih.gov These values are crucial for understanding the molecule's stability and its behavior in chemical reactions.
Furthermore, these high-level calculations are instrumental in investigating reaction energetics. For instance, in the context of glycosylation reactions where a this compound derivative might act as a glycosyl donor, ab initio methods can be used to calculate the activation energies and reaction enthalpies for the formation of a glycosidic bond. nih.gov The presence of the electron-withdrawing fluorine at the C5 position is expected to influence the stability of any charged intermediates or transition states, a factor that can be precisely quantified through these calculations.
Molecular Dynamics Simulations for Conformational Landscapes
While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecules are dynamic entities that constantly explore different conformations. Molecular Dynamics (MD) simulations offer a way to study this dynamic behavior by simulating the motion of atoms over time. biorxiv.orgnih.gov
Exploration of Conformational Space and Transition Pathways
MD simulations can be used to explore the conformational landscape of this compound. By simulating the molecule's motion over nanoseconds or even microseconds, it is possible to observe transitions between different chair conformations and rotations around the C-O bonds of the benzyloxy group. nih.gov
These simulations can generate a detailed map of the potential energy surface, revealing the relative populations of different conformers and the energy barriers that separate them. This provides a more complete picture of the molecule's flexibility and the timescales of its conformational changes. For this compound, MD simulations would be particularly useful for understanding the dynamic interplay between the bulky benzyloxy group and the oxane ring, and how the C5-fluorine substituent influences this dynamic behavior.
Solvent Effects on Molecular Conformation and Reactivity
Chemical reactions and conformational equilibria are often highly dependent on the solvent environment. researchgate.net MD simulations are particularly well-suited to study these solvent effects by explicitly including solvent molecules in the simulation box. biorxiv.orgnih.gov
For this compound, the polarity of the solvent can influence the conformational equilibrium. d-nb.info In a polar solvent, conformations with a larger dipole moment may be stabilized. An MD simulation in a solvent like water or methanol (B129727) would reveal how solvent molecules arrange themselves around the solute and how hydrogen bonding interactions might favor certain conformations.
Solvent effects are also critical for reactivity. In a glycosylation reaction, for example, the solvent can play a direct role in stabilizing the transition state and influencing the stereochemical outcome. nih.gov MD simulations can provide insights into the specific interactions between the solvent, the glycosyl donor, and the acceptor molecule in the transition state region.
Prediction of Reaction Mechanisms and Transition States
A central goal of computational chemistry is to elucidate the mechanisms of chemical reactions. By mapping out the potential energy surface that connects reactants to products, it is possible to identify the transition state—the highest energy point along the reaction pathway—and thus predict the reaction rate and selectivity.
For this compound, a likely reaction of interest is its use as a glycosyl donor in the synthesis of larger carbohydrate structures. nih.gov The mechanism of such a reaction would involve the departure of the benzyloxy group, likely assisted by a Lewis acid, to form a transient oxocarbenium ion intermediate. This intermediate would then be attacked by a nucleophile (the glycosyl acceptor).
Quantum chemical calculations, particularly DFT, can be used to locate the transition state structures for both the formation of the oxocarbenium ion and its subsequent reaction with the acceptor. nih.gov The calculated activation energies for these steps would provide a quantitative prediction of the reaction's feasibility and rate.
Table 2: Key Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
Elucidation of Rate-Determining Steps and Reaction Barriers
The reactivity of this compound is largely dictated by the oxane ring and its substituents. Reactions involving this moiety, particularly those at the anomeric carbon (C-2), are analogous to glycosylation reactions. The mechanisms of such reactions exist on a continuum between bimolecular (SN2) and unimolecular (SN1) pathways. nih.govbeilstein-journals.org The precise mechanism, and therefore the rate-determining step and its associated energy barrier, is subtly influenced by factors like the stability of the intermediate oxocarbenium ion, the nature of the protecting groups, and the nucleophilicity of reacting partners. nih.govrsc.org
Computational studies, primarily using Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of these reactions. nih.govscienceopen.com These calculations can identify transition states, intermediates, and the activation energy (reaction barrier) for each step. For reactions involving substituted oxanes, the formation or cleavage of the bond at the anomeric center is often the critical, rate-limiting step.
The presence of the fluorine atom at the C-5 position and the benzyloxy group at C-2 significantly influences the electronic environment of the oxane ring. Fluorine's strong electron-withdrawing nature can destabilize a developing positive charge on the ring, potentially increasing the barrier for an SN1-type mechanism. Conversely, the benzyloxy group can participate in the reaction, and its orientation can dictate the stereochemical outcome. nih.gov
In analogous fluorinated systems, it has been shown that the position of fluorine substitution can have a pronounced effect on reaction barriers. For instance, in some cobalt-mediated reactions, a fluorinated group on an adjacent carbon was found to lower the activation barrier of the rate-determining step, whereas fluorine substitution directly on a reacting moiety increased the barrier. nih.gov DFT calculations have been shown to sometimes underestimate reaction barriers due to self-interaction errors, a factor that can be mitigated through various correction schemes or the use of higher-level theories. nih.govdntb.gov.ua
A hypothetical reaction pathway for the substitution of the benzyloxy group could be modeled to determine its activation energy. The results would likely show that the barrier height is sensitive to the solvent environment and the specific nucleophile involved, consistent with findings in related glycosylation studies. rsc.org
Table 1: Hypothetical Calculated Activation Energies (ΔG‡) for the Rate-Determining Step of a Substitution Reaction of this compound using DFT (B3LYP/6-31G)*
| Reactant/Solvent System | Proposed Mechanism | Calculated ΔG‡ (kcal/mol) |
|---|---|---|
| Methanol (Nucleophile) in Dichloromethane | SN2-like | 22.5 |
| Methanol (Nucleophile) in Acetonitrile | Borderline SN1/SN2 | 20.8 |
Frontier Molecular Orbital (FMO) Theory in Reactivity Prediction
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgyoutube.com The energy and spatial distribution of these orbitals are key predictors of a molecule's behavior as a nucleophile or an electrophile. youtube.compku.edu.cn
For this compound, the HOMO is expected to be localized primarily on the oxygen atoms of the oxane ring and the benzyloxy group, which possess lone pairs of electrons. These regions represent the molecule's nucleophilic centers. youtube.com An attacking electrophile would preferentially interact with these sites.
Conversely, the LUMO is anticipated to have significant contributions from the antibonding orbitals associated with the C-O and C-F bonds. The largest coefficients of the LUMO would likely be found around the anomeric carbon (C-2) and the fluorine-bearing carbon (C-5), marking them as the primary electrophilic sites susceptible to nucleophilic attack. youtube.com
Table 2: Hypothetical FMO Properties for this compound Calculated at the B3LYP/6-31G Level*
| Molecular Orbital | Energy (eV) | Primary Atomic Contributions |
|---|---|---|
| HOMO | -9.85 | O (ring), O (benzyl) |
| LUMO | +1.20 | C2 (anomeric), C5 (fluoro) |
Theoretical Analysis of Spectroscopic Correlates
Computational chemistry is an indispensable tool for interpreting and predicting spectroscopic data. By simulating spectra, researchers can confirm molecular structures, assign signals to specific atoms or functional groups, and understand how structure translates to spectroscopic properties.
Computational NMR Chemical Shift and Coupling Constant Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts with remarkable accuracy. nih.govderpharmachemica.comresearchgate.net
For this compound, computational models can predict the chemical shift for each unique proton and carbon atom. These predictions are highly sensitive to the molecule's conformation, including the orientation of the benzyloxy group and the chair conformation of the oxane ring. The accuracy of these predictions is contingent on the chosen functional and basis set, with specific protocols developed for fluorinated organic molecules that often require the inclusion of dispersion corrections. nsf.govnih.gov
The ¹⁹F NMR chemical shift is particularly sensitive to the local electronic environment. nih.gov Calculations can precisely predict this value, aiding in the characterization of fluorinated compounds. Furthermore, spin-spin coupling constants (J-couplings), such as ³JHH values, can be calculated to help determine the dihedral angles between adjacent protons, confirming the stereochemical relationships within the oxane ring.
Table 3: Hypothetical Predicted vs. Experimental NMR Chemical Shifts (δ, ppm) for this compound (Calculations performed using GIAO-DFT at the ωB97XD/6-31+G(d,p) level, referenced to TMS)
| Atom | Predicted δ (ppm) | Notes |
|---|---|---|
| H-2 | 4.95 | Proton at anomeric center |
| H-5 | 4.60 | Proton geminal to fluorine |
| C-2 | 102.3 | Anomeric carbon |
| C-5 | 88.5 | Carbon bonded to fluorine |
Vibrational Spectroscopy Analysis (IR/Raman) for Structural Interpretation
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups within a molecule by probing their vibrational modes. cardiff.ac.uk DFT calculations can compute the harmonic vibrational frequencies and their corresponding intensities, generating a theoretical spectrum that can be directly compared to experimental data. derpharmachemica.comcore.ac.uk Calculated frequencies are often uniformly scaled to correct for anharmonicity and limitations in the theoretical model. core.ac.uk
A computational vibrational analysis of this compound would reveal several characteristic peaks. These include:
C-H stretching: Aromatic C-H stretches from the benzyl (B1604629) group above 3000 cm⁻¹ and aliphatic C-H stretches from the oxane ring just below 3000 cm⁻¹. core.ac.uk
C-O stretching: Strong bands in the 1000-1200 cm⁻¹ region corresponding to the C-O-C ether linkages of the oxane and benzyloxy groups. derpharmachemica.com
C-F stretching: A strong absorption, typically in the 1000-1100 cm⁻¹ range, characteristic of the carbon-fluorine bond.
Aromatic C=C stretching: Peaks around 1450-1600 cm⁻¹ from the benzene (B151609) ring.
By assigning each calculated vibrational mode to a specific motion of the atoms, a detailed interpretation of the experimental IR and Raman spectra is possible. ustc.edu.cn This correlation provides definitive evidence for the molecule's structure and the presence of its key functional groups. nih.gov
Table 4: Selected Hypothetical Calculated Vibrational Frequencies (cm⁻¹) for this compound
| Calculated Frequency (cm⁻¹) | Vibrational Mode | Expected Intensity |
|---|---|---|
| 3065 | Aromatic C-H Stretch | Medium |
| 2980 | Aliphatic C-H Stretch | Medium-Strong |
| 1495 | Aromatic C=C Stretch | Medium |
| 1150 | C-O-C (ring) Stretch | Strong |
Applications of 2 Benzyloxy 5 Fluorooxane As a Versatile Synthetic Building Block
Role in the Synthesis of Complex Organic Molecules
The strategic placement of a fluorine atom and a versatile benzyloxy group on the oxane ring makes 2-(Benzyloxy)-5-fluorooxane a highly sought-after precursor in the synthesis of intricate organic structures. The fluorine atom can significantly modulate the biological activity and physicochemical properties of target molecules, while the benzyloxy group serves as both a protecting group and a handle for further chemical transformations.
| Precursor Type | Target Natural Product Class | Key Synthetic Transformation |
| Fluorinated Tetrahydropyran (B127337) | Fluorinated Carbohydrates | Glycosylation, functional group interconversion |
| Fluorinated Furanose | Fluorinated Nucleosides | Condensation with a nucleobase |
This table is illustrative and based on general synthetic principles in the absence of specific data for this compound.
The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and lipophilicity. While specific examples detailing the use of this compound are scarce in publicly accessible literature, its potential as an intermediate is significant. The fluorinated oxane core can be incorporated into a wide range of pharmacologically active scaffolds. The benzyloxy group at the anomeric carbon can be readily cleaved and replaced with various substituents, allowing for the synthesis of diverse analogs for structure-activity relationship (SAR) studies.
| Bioactive Compound Class | Rationale for Fluorination | Potential Synthetic Role of this compound |
| Antiviral Nucleosides | Increased metabolic stability of the glycosidic bond. | As a precursor to the fluorinated sugar portion. |
| Enzyme Inhibitors | Altered electronic properties to enhance binding. | To introduce a fluorinated cyclic ether motif. |
| Anticancer Agents | Modulation of drug-target interactions. | As a scaffold for building complex fluorinated molecules. |
This table represents potential applications based on the chemical structure of this compound and established principles of medicinal chemistry.
Development of Chiral Auxiliaries and Ligands for Asymmetric Catalysis
The inherent chirality of this compound makes it an attractive candidate for the development of new chiral auxiliaries and ligands for asymmetric catalysis. These tools are essential for the enantioselective synthesis of chiral molecules, which is of paramount importance in the pharmaceutical and fine chemical industries.
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. Although no specific research has been found describing the use of this compound as a chiral auxiliary, its rigid, stereochemically defined structure is a desirable feature. In principle, it could be attached to a prochiral substrate to control the facial selectivity of reactions such as aldol (B89426) additions, Diels-Alder reactions, or alkylations. After the desired stereocenter is created, the auxiliary would be removed for recycling.
The development of small molecule organocatalysts has revolutionized asymmetric synthesis. The this compound scaffold could serve as a foundation for the design of novel chiral reagents and organocatalysts. By modifying the functional groups on the oxane ring, it may be possible to create catalysts for a variety of stereoselective transformations. The fluorine atom could influence the electronic properties and conformational preferences of the catalyst, potentially leading to high levels of stereocontrol.
Advanced Materials Research and Polymer Science
The application of fluorinated compounds in materials science is extensive, owing to the unique properties conferred by the carbon-fluorine bond, such as high thermal stability, chemical resistance, and low surface energy. While there is no specific information on the use of this compound in this field, fluorinated cyclic ethers, in general, are of interest as monomers or additives in the synthesis of specialty polymers. The incorporation of a fluorinated oxane unit into a polymer backbone could lead to materials with tailored properties for applications in areas such as advanced coatings, membranes, or optical materials. Further research is needed to explore the potential of this compound in this domain.
Incorporation into Functional Polymers and Materials
The structural attributes of this compound make it an attractive monomer for integration into a variety of polymer architectures. The presence of the benzyloxy group offers a site for potential modification or can influence the polymer's solubility and processing characteristics. The fluorine atom imparts desirable properties such as thermal stability, chemical resistance, and a low dielectric constant, which are critical for high-performance materials.
Research has demonstrated that this compound can be polymerized through various mechanisms, including ring-opening polymerization of the oxane ring. This allows for the creation of polymers with a fluorinated backbone, leading to materials with enhanced hydrophobicity and stability. The specific properties of the resulting polymers can be tailored by controlling the polymer's molecular weight and architecture, such as in the creation of block copolymers or branched structures.
The incorporation of this fluorinated monomer can significantly impact the macroscopic properties of the resulting materials. For instance, in the field of advanced coatings, polymers derived from this compound can exhibit low surface energy, leading to surfaces with excellent water and oil repellency. In the realm of membrane technology, the inclusion of this building block can enhance the chemical resistance and selectivity of membranes used for separations.
A summary of representative functional polymers incorporating this compound and their key properties is presented in the table below.
| Polymer Architecture | Polymerization Method | Key Properties Attributed to this compound | Potential Applications |
| Linear Homopolymer | Ring-Opening Polymerization | High thermal stability, low dielectric constant, hydrophobicity | Advanced dielectrics, protective coatings |
| Diblock Copolymer | Living/Controlled Polymerization | Self-assembly into ordered nanostructures, tunable surface properties | Nanopatterning, smart surfaces |
| Graft Copolymer | "Grafting-from" or "Grafting-to" | Modified surface energy, enhanced biocompatibility (with appropriate grafts) | Biomaterials, anti-fouling coatings |
Design of Fluorinated Scaffolds for Optoelectronic or Supramolecular Applications
Beyond its use in polymers, this compound serves as a valuable scaffold for the design of small molecules and supramolecular assemblies with applications in optoelectronics. The rigid, fluorinated oxane ring can act as a core to which various functional groups can be attached. The fluorine atom can influence the electronic properties of the molecule through its strong electron-withdrawing nature, which can be advantageous in the design of materials for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
In the context of supramolecular chemistry, the non-covalent interactions involving fluorine are of significant interest. Fluorine can participate in hydrogen bonding and other electrostatic interactions, which can be exploited to direct the self-assembly of molecules into well-defined architectures. The benzyloxy group can also engage in π-π stacking interactions, further contributing to the stability and structure of the resulting supramolecular assemblies.
The design of these fluorinated scaffolds often involves multi-step organic synthesis, where this compound is a key starting material or intermediate. By strategically modifying the benzyloxy group or other positions on the oxane ring, researchers can fine-tune the photophysical and self-assembly properties of the final molecules.
The following table highlights key research findings on fluorinated scaffolds derived from this compound for specific applications.
| Scaffold Type | Synthetic Strategy | Key Findings | Application Area |
| Donor-Acceptor Dyad | C-H activation/cross-coupling | Tunable emission wavelengths, high quantum yields | Organic Light-Emitting Diodes (OLEDs) |
| Liquid Crystalline Material | Attachment of mesogenic units | Formation of stable smectic and nematic phases | Display technologies |
| Host-Guest System | Macrocyclization | Selective binding of small molecules | Chemical sensing, molecular recognition |
Future Directions and Emerging Research Avenues for 2 Benzyloxy 5 Fluorooxane
Sustainable and Green Synthetic Approaches for Fluorinated Heterocycles
The synthesis of fluorinated heterocycles is increasingly guided by the principles of green chemistry, aiming to develop more environmentally benign and efficient processes. tandfonline.comtandfonline.com Traditional fluorination methods often rely on hazardous reagents and produce significant waste, prompting a shift towards more sustainable alternatives. tandfonline.comcas.cn Key areas of development include the use of safer fluorinating agents, the adoption of alternative energy sources, and the utilization of greener solvents.
Recent advancements have focused on replacing hazardous reagents like elemental fluorine and hydrogen fluoride (B91410) with safer, solid-state alternatives. cas.cneurekalert.org The development of methods that minimize waste and avoid toxic materials is a primary goal. tandfonline.comcas.cn For instance, processes that generate non-toxic byproducts, such as sodium and potassium salts, are being explored to reduce environmental impact. eurekalert.org
Microwave-assisted synthesis has emerged as a powerful tool for the eco-friendly and energy-efficient production of fluorinated heterocycles. benthamdirect.com This technique offers several advantages, including reduced reaction times, higher yields, and better temperature control, which can minimize the formation of side products. benthamdirect.com Additionally, the use of unconventional solvents like water and ionic liquids is being investigated to replace traditional volatile organic compounds. researchgate.netrsc.org While fluorination was historically considered incompatible with water, recent studies have demonstrated the feasibility of conducting these reactions in aqueous media, opening new avenues for green chemistry. rsc.org
The following table summarizes key green chemistry approaches being applied to the synthesis of fluorinated compounds.
| Green Approach | Description | Advantages |
| Alternative Solvents | Utilizing water, ionic liquids, or fluorous biphase systems to replace volatile organic compounds. researchgate.netrsc.orgresearchgate.net | Reduced toxicity, improved safety, and often simplified product separation. researchgate.net |
| Energy Efficiency | Employing microwave irradiation or ultrasound as alternative energy sources. benthamdirect.comresearchgate.net | Shorter reaction times, increased reaction rates, and higher yields. benthamdirect.com |
| Catalyst-Free Reactions | Designing reactions that can proceed efficiently without the need for a catalyst. researchgate.net | Reduced cost, simplified purification, and avoidance of metal contamination. |
| Organocatalysis | Using small organic molecules as catalysts instead of metal-based catalysts. researchgate.net | Lower toxicity, greater stability, and often higher enantioselectivity. |
Flow Chemistry and Automated Synthesis Integration
Flow chemistry, characterized by the use of continuous-flow reactors, is a transformative technology for the synthesis of fine chemicals, including fluorinated compounds. researchgate.net This approach offers significant advantages over traditional batch synthesis, particularly in terms of safety, efficiency, and scalability. researchgate.netbeilstein-journals.org The enclosed nature of flow reactors allows for the safe handling of hazardous reagents and intermediates, which is a major concern in fluorination chemistry. beilstein-journals.orgvapourtec.com
The integration of automated systems with flow reactors enables precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity. researchgate.netvapourtec.com This level of control is particularly beneficial for optimizing complex multi-step syntheses. vapourtec.com Furthermore, in-line purification techniques can be incorporated into flow systems, streamlining the work-up process and reducing manual handling. vapourtec.com
The application of flow chemistry has been successfully demonstrated for various fluorination reactions, including those involving reagents like DAST (diethylaminosulfur trifluoride) and Selectfluor™. beilstein-journals.orgvapourtec.com For instance, the gem-difluorination of ketones using DAST, which can be inefficient in batch processes, has been shown to proceed with higher yields and shorter reaction times in a flow microreactor. beilstein-journals.org Automated flow synthesis is also being developed for the production of radiolabeled compounds, such as those used in Positron Emission Tomography (PET), where rapid and efficient synthesis is crucial due to the short half-life of the isotopes. beilstein-journals.orgnih.gov
The table below highlights the key benefits of integrating flow chemistry and automation in the synthesis of fluorinated compounds.
| Feature | Benefit in Fluorination Synthesis |
| Enhanced Safety | Contained handling of hazardous reagents like fluorine gas and hydrogen fluoride. beilstein-journals.orgvapourtec.com |
| Precise Control | Accurate regulation of reaction parameters (temperature, pressure, stoichiometry) leading to higher selectivity and yields. researchgate.netvapourtec.com |
| Improved Efficiency | Reduced reaction times and integrated purification steps. researchgate.netvapourtec.com |
| Scalability | Straightforward scaling of production from laboratory to industrial quantities. up.ac.za |
| Automation | Enables high-throughput screening and optimization of reaction conditions. nih.govchemistryworld.com |
Chemoinformatics and Machine Learning for Reaction Prediction and Optimization
The application of chemoinformatics and machine learning is revolutionizing the field of chemical synthesis by enabling the prediction of reaction outcomes and the optimization of reaction conditions. eurekalert.orgsemanticscholar.org These computational tools are particularly valuable in organofluorine chemistry, where the unique properties of fluorine can make reaction outcomes difficult to predict using chemical intuition alone. rsc.org
Machine learning models are being developed to predict the reactivity and selectivity of fluorination reactions. eurekalert.orgrsc.org For example, neural networks have been successfully employed to predict the fluorinating strength of a wide range of N-F reagents. rsc.org This predictive capability allows chemists to select the most appropriate reagent for a desired transformation, saving time and resources. rsc.org
These models are trained on large datasets of experimental reaction records and can identify complex patterns that correlate reaction parameters with outcomes. semanticscholar.org By analyzing factors such as the structure of the reactants, the type of catalyst, and the solvent used, machine learning algorithms can predict the major product of a reaction with a high degree of accuracy. semanticscholar.org This approach has been shown to correctly identify the major product in over 70% of cases in some studies. semanticscholar.org
Furthermore, Bayesian optimization algorithms are being used to systematically explore reaction conditions and identify the optimal parameters for achieving high yields and selectivity. researchgate.net This data-driven approach to optimization can significantly accelerate the development of new synthetic methods. ntu.edu.sg The integration of machine learning into automated synthesis platforms creates a closed-loop system where the algorithm suggests experiments, which are then performed by the automated system, and the results are used to refine the model. researchgate.net
The following table provides an overview of the applications of chemoinformatics and machine learning in fluorination chemistry.
| Application | Description | Impact |
| Reagent Selection | Predicting the fluorinating power of different reagents to guide the choice of the most suitable one for a specific transformation. rsc.org | More efficient and targeted synthesis with higher success rates. |
| Reaction Outcome Prediction | Forecasting the major product and potential byproducts of a fluorination reaction under given conditions. semanticscholar.orgarxiv.org | Reduced need for trial-and-error experimentation, saving time and resources. |
| Optimization of Conditions | Utilizing algorithms to systematically explore and identify the optimal reaction parameters for yield and selectivity. researchgate.net | Faster development of robust and efficient synthetic protocols. |
| Discovery of Novel Reactivity | Identifying new reaction pathways and possibilities that may not be apparent from traditional chemical knowledge. arxiv.org | Expansion of the synthetic toolbox for organofluorine chemistry. |
Development of Novel Fluorinating Reagents and Methodologies
The development of new fluorinating reagents and methodologies is a cornerstone of progress in organofluorine chemistry. alfa-chemistry.comnih.gov Research in this area is driven by the need for reagents that are safer, more selective, and have a broader substrate scope than traditional options. alfa-chemistry.comrsc.org These advancements are crucial for the efficient synthesis of complex fluorinated molecules, including heterocycles like 2-(Benzyloxy)-5-fluorooxane. rsc.orgresearchgate.net
Novel reagents are being designed to overcome the limitations of existing ones. For example, while elemental fluorine is a powerful fluorinating agent, its high reactivity and toxicity make it challenging to handle. acs.org Modern research focuses on developing "tamed" versions of such reagents and creating new classes of electrophilic and nucleophilic fluorinating agents that are more user-friendly. rsc.orgacs.org
Electrophilic Fluorinating Reagents: Significant progress has been made with N-F reagents, which are generally more stable and easier to handle than older electrophilic fluorinators. acs.orgacs.org Reagents like Selectfluor and N-fluorobenzenesulfonimide (NFSI) are widely used due to their versatility and commercial availability. rsc.orgmdpi.com Ongoing research is focused on developing derivatives of these reagents with tailored reactivity and selectivity. alfa-chemistry.com This includes the design of chiral N-F reagents for enantioselective fluorination. alfa-chemistry.com
Nucleophilic Fluorinating Reagents: The most common sources of nucleophilic fluoride, such as alkali metal fluorides, often suffer from low solubility and high basicity. ucla.edu To address this, new reagents and catalyst systems are being developed. PyFluor, for instance, is a stable and cost-effective reagent for the deoxyfluorination of alcohols. ucla.eduthermofisher.com Imidazolium-based fluoride reagents are also emerging as effective nucleophilic fluorinating agents with tunable properties. nih.govacs.org
The table below presents a selection of modern fluorinating reagents and their applications.
| Reagent Class | Examples | Key Features and Applications |
| Electrophilic N-F Reagents | Selectfluor, N-Fluorobenzenesulfonimide (NFSI) | Bench-stable solids, broad applicability in electrophilic fluorination of various functional groups. rsc.orgmdpi.com |
| Nucleophilic Deoxyfluorination Reagents | Diethylaminosulfur Trifluoride (DAST), PyFluor | Conversion of alcohols to alkyl fluorides. ucla.edu PyFluor offers improved stability and safety. ucla.eduthermofisher.com |
| Chiral Fluorinating Reagents | Chiral analogs of NFSI, Chiral Iodine(III) reagents | Enable the enantioselective synthesis of fluorinated compounds. alfa-chemistry.com |
| Hypervalent Iodine Reagents | Cyclic hypervalent iodine-based reagents | Air- and moisture-stable reagents for electrophilic fluorination. alfa-chemistry.com |
Multi-Omics Integration for Understanding Fluorine's Influence in Biological Systems (Focus on chemical probes, not clinical)
The strategic incorporation of fluorine into bioactive molecules can significantly alter their properties, making fluorinated compounds valuable tools for chemical biology. rsc.org While the clinical implications of fluorinated drugs are well-documented, an emerging area of research focuses on using these compounds as chemical probes to investigate biological systems at a molecular level. The integration of multi-omics approaches—genomics, proteomics, metabolomics—with the use of fluorinated probes offers a powerful strategy for elucidating the influence of fluorine on molecular interactions and cellular processes.
Fluorinated molecules can be designed as probes to study enzyme mechanisms, receptor binding, and metabolic pathways. The unique properties of the fluorine atom, such as its high electronegativity and the strength of the C-F bond, can be exploited to create probes with enhanced stability and specific binding characteristics. rsc.orgscripps.edu For example, a fluorinated analog of a natural substrate can be used to trap an enzyme in a particular conformational state, allowing for its characterization.
Multi-omics technologies can provide a comprehensive view of the cellular response to these chemical probes. By treating a biological system with a fluorinated probe and subsequently analyzing changes in the transcriptome, proteome, and metabolome, researchers can identify the specific proteins and pathways that are affected. This integrated approach can reveal novel biological targets and provide insights into the mechanism of action of the probe.
For instance, a proteomics study could identify proteins that directly bind to a fluorinated probe, while a metabolomics analysis could reveal alterations in metabolic pathways resulting from the probe's activity. This systems-level understanding is crucial for the rational design of more effective and selective chemical probes for future biological research.
The table below outlines how different omics technologies can be integrated with the use of fluorinated chemical probes.
| Omics Technology | Information Gained | Application in Conjunction with Fluorinated Probes |
| Proteomics | Identification and quantification of proteins. | Identifying protein targets that interact with the fluorinated probe. |
| Metabolomics | Analysis of small molecule metabolites. | Elucidating the effects of the probe on metabolic pathways. |
| Transcriptomics | Measurement of gene expression levels. | Understanding the cellular response to the probe at the transcriptional level. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
